4-Biphenylmethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ring-Opening Polymerization

Scientific Field: Polymer Chemistry

Summary of the Application: 4-Biphenylmethanol acts as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (TMC) and copolymerisation of ε-caprolactone and TMC.

Synthesis of Lithium Alkyls

Scientific Field: Organic Chemistry

Summary of the Application: 4-Biphenylmethanol is used as a reagent for the rapid quantitative determination of lithium alkyls.

Titration of Lithium Alkyls

Scientific Field: Analytical Chemistry

Summary of the Application: 4-Biphenylmethanol, along with 4-biphenylacetic acid and 4-biphenylcarboxylic acid/triphenylmethane, is used as an indicator in the titration of lithium alkyls.

Synthesis of Benzylsulfonylpropanoic Acid

Summary of the Application: 4-Biphenylmethanol can be converted to 3- (benzylsulfonyl)propanoic acid.

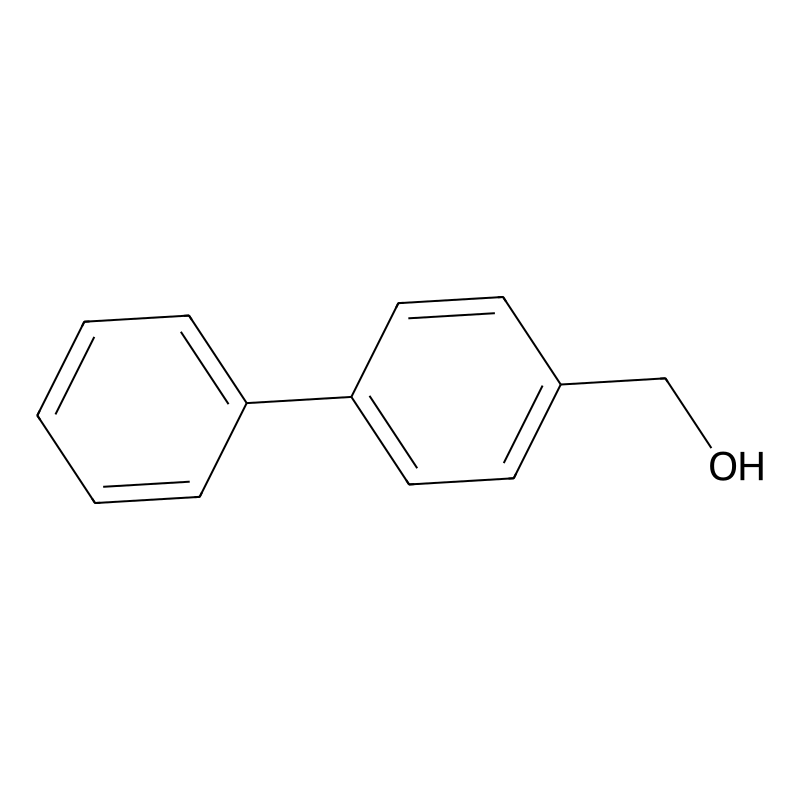

4-Biphenylmethanol, also known as 4-(Hydroxymethyl)biphenyl or p-Phenylbenzyl alcohol, is an organic compound with the molecular formula and a molecular weight of approximately 184.23 g/mol. It features a biphenyl structure with a hydroxymethyl group (-CH2OH) attached to one of the phenyl rings at the para position. This compound is characterized by its crystalline form, typically appearing as white to off-white crystals or powder, with a melting point ranging from 96°C to 108°C .

- Oxidation: 4-Biphenylmethanol can be oxidized to form 4-biphenylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Esterification: It can react with carboxylic acids in the presence of acid catalysts to form esters.

- Dehydration: Under acidic conditions, it can undergo dehydration to yield biphenyl and water.

These reactions highlight its reactivity as both an alcohol and an aromatic compound, making it useful in organic synthesis .

The biological activity of 4-biphenylmethanol has been studied in various contexts. It exhibits antimicrobial properties and has been investigated for its potential effects on certain biological pathways. Some studies suggest that it may have anti-inflammatory effects and could influence cellular signaling pathways, although further research is needed to fully elucidate its mechanisms of action .

Several methods have been developed for the synthesis of 4-biphenylmethanol:

- Condensation Reaction: A common method involves the reaction of biphenyl with paraformaldehyde in the presence of phosphoric acid as a catalyst. This method is efficient and yields high purity products .

- Reduction Reactions: Another approach includes the reduction of 4-biphenylacetaldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

- Grignard Reaction: The Grignard reagent derived from bromobenzene can react with formaldehyde followed by hydrolysis to yield 4-biphenylmethanol.

These methods demonstrate the versatility of synthetic routes available for producing this compound .

4-Biphenylmethanol finds applications in several areas:

Studies on the interactions involving 4-biphenylmethanol often focus on its role in biological systems and chemical environments. Research indicates that it can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, investigations into its solubility and interaction with solvents provide insights into its potential uses in drug formulation and delivery systems .

4-Biphenylmethanol shares structural similarities with several other compounds within the biphenyl family. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Biphenylmethanol | C13H12O | Hydroxymethyl group at the ortho position |

| 4-Biphenylacetic acid | C14H12O2 | Contains a carboxylic acid group instead of alcohol |

| Triphenylmethane | C19H20 | Contains three phenyl groups, no hydroxymethyl group |

| Benzophenone | C13H10O | Contains carbonyl group instead of hydroxymethyl |

Uniqueness

4-Biphenylmethanol is unique due to its specific placement of the hydroxymethyl group at the para position relative to the biphenyl structure, which influences its chemical reactivity and biological interactions compared to isomers like 2-biphenylmethanol. This positional difference significantly affects its physical properties, including boiling point and solubility characteristics .

4-Biphenylmethanol (CAS 3597-91-9) is an aromatic alcohol with the molecular formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol. Its structure consists of two phenyl groups connected by a single bond, with a hydroxymethyl (–CH₂OH) group attached to the para position of one phenyl ring. The InChIKey identifier is AXCHZLOJGKSWLV-UHFFFAOYSA-N.

Physical and Chemical Properties

- Physical State: White to off-white crystalline solid.

- Melting Point: 96–100°C (literature range), with some sources reporting 99–101°C.

- Boiling Point: 184°C at 11 mmHg.

- Density: Estimated at 1.0120 g/cm³.

- Solubility: Soluble in acetone (25 mg/mL), ethanol, and benzene; insoluble in water.

- Refractive Index: 1.5928 (estimate).

- pKa: Predicted to be 14.26 ± 0.10.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂O | |

| Molecular Weight | 184.23 g/mol | |

| Melting Point | 96–101°C | |

| Boiling Point | 184°C (11 mmHg) |

XLogP3

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard